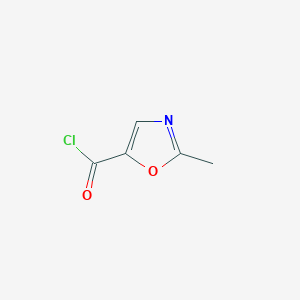
26-Ethoxy-26-oxohexacosanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
26-Ethoxy-26-oxohexacosanoic acid is a long-chain fatty acid derivative It is characterized by the presence of an ethoxy group and a keto group at the 26th carbon position of the hexacosanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 26-Ethoxy-26-oxohexacosanoic acid typically involves the oxidation of hexacosanoic acid. The process begins with the introduction of an ethoxy group at the 26th carbon position, followed by oxidation to form the keto group. Common reagents used in this synthesis include ethyl iodide for the ethoxy group introduction and oxidizing agents such as potassium permanganate or chromium trioxide for the oxidation step.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
26-Ethoxy-26-oxohexacosanoic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Hydroxyhexacosanoic acid.
Substitution: Various substituted hexacosanoic acid derivatives.
Aplicaciones Científicas De Investigación
26-Ethoxy-26-oxohexacosanoic acid has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular metabolism and signaling pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 26-Ethoxy-26-oxohexacosanoic acid involves its interaction with specific molecular targets and pathways. The ethoxy and keto groups play a crucial role in its reactivity and interactions with enzymes and receptors. These interactions can influence various biological processes, including lipid metabolism and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
Hexacosanoic acid: A straight-chain saturated fatty acid.
26-Oxohexacosanoic acid: Lacks the ethoxy group but has a keto group at the 26th position.
26-Hydroxyhexacosanoic acid: Contains a hydroxyl group instead of a keto group at the 26th position.
Uniqueness
26-Ethoxy-26-oxohexacosanoic acid is unique due to the presence of both an ethoxy and a keto group at the 26th carbon position. This dual functionalization imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C28H54O4 |
|---|---|
Peso molecular |
454.7 g/mol |
Nombre IUPAC |
26-ethoxy-26-oxohexacosanoic acid |
InChI |
InChI=1S/C28H54O4/c1-2-32-28(31)26-24-22-20-18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21-23-25-27(29)30/h2-26H2,1H3,(H,29,30) |
Clave InChI |
HEKHQEPCZXVFNT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCCCCCCCCCCCCCCCCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(1S,4S,6R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B12952580.png)




![(3R,3AS,9R,9aS,9bS)-3-((dimethylamino)methyl)-9-hydroxy-6,9-dimethyl-3,3a,4,5,7,8,9,9a-octahydroazuleno[4,5-b]furan-2(9bH)-one hydrochloride](/img/structure/B12952600.png)
